molecular formula C10H18O4 B091384 Ethylene glycol di-N-butyrate CAS No. 105-72-6

Ethylene glycol di-N-butyrate

Cat. No. B091384
CAS RN: 105-72-6
M. Wt: 202.25 g/mol
InChI Key: SFTRWCBAYKQWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylene glycol di-N-butyrate is a chemical compound that is not directly mentioned in the provided papers. However, ethylene glycol, a related compound, is referenced as a solvent and promoter in the synthesis of various organic compounds. Ethylene glycol is known for its use in antifreeze formulations due to its low freezing point and its ability to form strong hydrogen bonds, which can be advantageous in chemical synthesis .

Synthesis Analysis

The papers provided do not specifically discuss the synthesis of ethylene glycol di-N-butyrate, but they do provide insight into the synthesis of related compounds using ethylene glycol or its derivatives. For instance, a novel poly (ethylene glycol) grafted ionic liquid was synthesized and used as a catalyst in the formation of 3,4-dihydropyrano[3,2-c]chromene derivatives, demonstrating the versatility of ethylene glycol derivatives in catalysis . Another study utilized diethylene glycol-bis(3-methylimidazolium) dihydroxide as a catalyst for the synthesis of 4H-pyrane derivatives, showcasing the application of ethylene glycol derivatives in facilitating organic reactions .

Molecular Structure Analysis

While the molecular structure of ethylene glycol di-N-butyrate is not analyzed in the provided papers, the structure of ethylene glycol itself consists of two hydroxyl groups attached to a two-carbon chain. This structure allows it to act as a solvent and reactant in various chemical reactions due to its ability to form hydrogen bonds and interact with a wide range of chemical species .

Chemical Reactions Analysis

The provided papers highlight the role of ethylene glycol and its derivatives in chemical reactions. Ethylene glycol was used as a solvent and promoter in a catalyst-free synthesis of bis(coumarin)s and bis(pyrazol)s, indicating its effectiveness in promoting reactions without the need for additional catalysts . The other studies demonstrate the use of ethylene glycol derivatives as catalysts in the synthesis of heterocyclic compounds, suggesting that modifications to ethylene glycol can enhance its reactivity and usefulness in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylene glycol di-N-butyrate are not directly discussed in the provided papers. However, ethylene glycol is known for its moderate viscosity, high boiling point, and hygroscopic nature, which make it an excellent solvent for organic reactions. Its chemical properties, such as the ability to donate hydrogen bonds, make it a valuable reactant and medium in various chemical syntheses .

Scientific Research Applications

Catalysis and Chemical Synthesis

A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid was synthesized and utilized as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. This process offers advantages such as environmental friendliness and wide substrate flexibility, highlighting ethylene glycol derivatives' role in enhancing catalytic efficiency and sustainability in chemical synthesis (Wang et al., 2015).

Material Science and Polymer Research

Ethylene glycol's properties and its derivatives' applications in industrial processes, including their use in plastics and as chemical intermediates, demonstrate the compound's versatility and importance in developing new materials and industrial processes (Yue et al., 2012).

Environmental Engineering and Biotechnology

Engineering Escherichia coli for efficient ethylene glycol utilization showcases the potential of microbial systems to convert ethylene glycol, a key component in plastic waste, into value-added chemicals. This application underscores the importance of ethylene glycol derivatives in addressing environmental challenges and advancing sustainable bioprocessing (Franden et al., 2018).

Nanotechnology and Nanoparticle Synthesis

The reduction of silver carboxylates by ethylene glycol has been explored as a method for synthesizing silver nanoparticles, indicating ethylene glycol derivatives' utility in creating nanomaterials with potential applications in electronics, medicine, and catalysis (Yukhin et al., 2015).

Safety And Hazards

EGDB is harmful if swallowed and may cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

2-butanoyloxyethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTRWCBAYKQWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871589
Record name Ethane-1,2-diyl dibutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene glycol di-N-butyrate

CAS RN

105-72-6
Record name Glycol dibutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane-1,2-diyl dibutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.